Tert-butylthiourea

Description

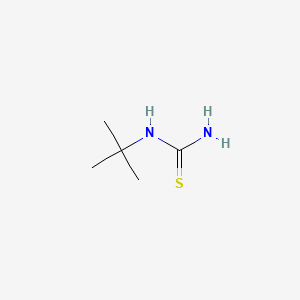

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S/c1-5(2,3)7-4(6)8/h1-3H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOCWONLFFPYMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353234 | |

| Record name | tert-butylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7204-48-0 | |

| Record name | N-(1,1-Dimethylethyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7204-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Tert Butylthiourea

Established Synthetic Routes for Tert-butylthiourea

The preparation of this compound can be achieved through several established synthetic methodologies. These routes often leverage common and accessible starting materials, making the compound readily available for further chemical exploration.

A primary and straightforward method for synthesizing this compound involves the reaction of tert-butylamine (B42293). One common approach is the reaction between tert-butylamine and thiourea (B124793) itself. chembk.com Another pathway involves the reaction of tert-butylamine with an isothiocyanate precursor. For instance, 4-phenoxy-2,6-diisopropyl aniline (B41778) dithioformate can react with tert-butylamine in an organic solvent like triethylamine (B128534) or toluene (B28343) to produce a substituted thiourea. google.com

Historically, tert-butylurea (B72671), the oxygen analog, has been prepared by reacting tert-butyl alcohol and urea (B33335) in the presence of concentrated sulfuric acid, followed by hydrolysis to yield tert-butylamine. orgsyn.orggoogle.comgoogle.com This amine can then be used in subsequent steps to form the thiourea derivative. A general method for preparing alkyl ureas involves the condensation of an alcohol and urea, which can be adapted for thiourea synthesis. orgsyn.org

The reaction of an isothiocyanate with an amine is a fundamental and widely used method for preparing thiourea derivatives. mdpi.comcdnsciencepub.com To synthesize N-tert-butylthiourea, tert-butyl isothiocyanate can be reacted with ammonia (B1221849). rsc.org Similarly, reacting tert-butyl isothiocyanate with other primary amines, such as isopropylamine, yields N-tert-butyl-N'-isopropylthiourea. google.comgoogle.com

The generation of the isothiocyanate intermediate is a key step. Isothiocyanates can be prepared from primary amines by reacting them with carbon disulfide. A modern approach uses di-tert-butyl dicarbonate (B1257347) (Boc₂O) for the desulfurylation of the intermediate dithiocarbamate, which cleanly produces the isothiocyanate as the byproducts are volatile. kiku.dk Another method involves the reaction of amines with silicon tetraisothiocyanate, which provides N-substituted thioureas in nearly quantitative yields. cdnsciencepub.com

The following table summarizes examples of isothiocyanate-mediated synthesis of this compound derivatives.

| Reactants | Product | Conditions | Reference |

| tert-Butyl isothiocyanate, Isopropylamine | N-tert-butyl-N'-isopropylthiourea | Chlorobenzene, 20-50°C | google.com |

| Amine, Carbon disulfide, Boc₂O | Isothiocyanate | DMAP or DABCO catalyst | kiku.dk |

| Primary/Secondary Amine, Silicon tetraisothiocyanate | N-substituted thiourea | Hydrolysis | cdnsciencepub.com |

While direct synthesis of this compound from thiourea and acyl iodides is not the primary route, the reaction of pre-formed thioureas with acylating agents is a common method for creating N-acylthiourea derivatives. N-acylthioureas are typically synthesized through the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to generate an in-situ acyl isothiocyanate, which then reacts with an appropriate amine. nih.gov For example, reacting N-benzoyl-N'-t-butylthiourea with mercuric oxide can lead to the formation of carbodiimides. oup.com

Several alternative strategies exist for the synthesis of substituted thiocarbamides (thioureas). One green chemistry approach involves the reaction of amines and carbon disulfide on the surface of alumina (B75360) under microwave irradiation, which is a solvent-free method. iucr.orgresearchgate.net Another method utilizes thiocarbamoyl benzotriazoles as stable and easy-to-handle equivalents of isothiocyanates, which react with ammonia to form monosubstituted thioureas. rsc.org

Symmetric N,N'-disubstituted thioureas can be formed by the self-condensation of isothiocyanates in the presence of a pyridine-water mixture. researchgate.net Furthermore, N,N'-di-tert-butylthiourea can be synthesized from tert-butylamine and carbon disulfide in an aqueous medium, followed by oxidation to produce the corresponding carbodiimide (B86325). lookchem.com

Reaction Mechanisms and Chemical Transformations Involving this compound

This compound undergoes various chemical transformations, making it a useful intermediate in organic synthesis. The thiocarbamide group can act as a nucleophile through its sulfur or nitrogen atoms.

A significant transformation of N,N'-disubstituted thioureas, such as N,N'-di-tert-butylthiourea, is their oxidation to form carbodiimides. lookchem.comchemodex.com This reaction is often carried out using reagents like mercuric oxide. oup.com The resulting N,N'-di-tert-butylcarbodiimide is a valuable reagent in its own right, particularly in peptide synthesis.

Thioureas, including this compound derivatives, can be used in the synthesis of heterocyclic compounds. For example, N-acylthioureas can react with α-halocarbonyl compounds to form thiazolidine (B150603) derivatives through a mechanism involving an isothiourea intermediate. conicet.gov.ar The regioselectivity of such cyclization reactions can be influenced by the substituents on the thiourea and the reaction conditions, such as the solvent used. rsc.org In some cases, N-alkyl-N'-phenylthioureas react with maleic acid derivatives to yield thiazolidines, with the solvent polarity playing a key role in determining the isomeric product formed. rsc.org

Furthermore, the steric hindrance provided by the tert-butyl group can influence the properties and reactivity of materials. In the context of electroplating, this compound used as an additive has been shown to improve the tensile strength of electrolytic copper foil. researchgate.net The bulky tert-butyl group can affect the adsorption behavior and stability of the C=S bond, leading to a denser microstructure in the deposited metal. researchgate.net

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry, and this compound can act as a potent nucleophile. The sulfur atom in the thiourea moiety, with its available lone pair of electrons, readily attacks electrophilic centers. A common application of this reactivity is in the synthesis of more complex thiourea derivatives and related compounds.

For instance, amines can be synthesized through nucleophilic substitution, where an alkyl halide is treated with a suitable nucleophile to replace the halide with an amino group. libretexts.org While using an amide ion as the nucleophile often leads to elimination reactions, neutral nucleophiles can be employed. libretexts.org In a similar vein, the synthesis of this compound itself can be achieved by reacting tert-butylamine with an electrophilic isothiocyanate. This reaction proceeds via a nucleophilic attack of the amine on the isothiocyanate carbon. google.com

The reactivity of this compound as a nucleophile is also evident in its reactions with α-halocarbonyl compounds, which will be discussed in more detail in section 2.2.4. In these reactions, the sulfur atom of this compound attacks the electrophilic carbon bearing the halogen, initiating a cascade of events that leads to the formation of heterocyclic structures. nih.govwikipedia.org The enhanced reactivity of α-haloketones compared to simple alkyl halides makes them excellent substrates for such transformations. nih.gov

A specific example of a nucleophilic substitution reaction involves the displacement of a bromine group with tert-butylamine. researchgate.net This type of reaction, while effective, can sometimes be hampered by the precipitation of byproducts like tert-butylammonium (B1230491) bromide, which can be mitigated by the use of co-solvents. researchgate.net

Cyclization Reactions Promoted by Bases (e.g., Potassium tert-Butoxide)

Base-promoted cyclization reactions represent a powerful strategy for the synthesis of cyclic compounds, and potassium tert-butoxide (KOtBu) is a particularly effective base for mediating such transformations. sioc-journal.cn These reactions often proceed through the deprotonation of a suitable precursor, generating a nucleophilic species that can then undergo an intramolecular cyclization.

Potassium tert-butoxide has been shown to mediate the intramolecular cyclization of various functional groups, including aryl ethers, amines, and amides, often under microwave irradiation. nih.gov These reactions can proceed via a single-electron transfer mechanism, leading to the formation of radical intermediates that subsequently cyclize. nih.gov The use of KOtBu in promoting cyclization and coupling reactions has gained significant attention as it often avoids the need for expensive and toxic transition metal catalysts, aligning with the principles of green chemistry. sioc-journal.cn

In the context of thiourea derivatives, base-catalyzed intramolecular nucleophilic cyclization of 1-(2-haloaroyl)-3-aryl thioureas leads to the formation of 1-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones. conicet.gov.ar Mechanistic studies suggest that this reaction proceeds through an intramolecular nucleophilic aromatic substitution (SNAr) pathway. conicet.gov.ar

Furthermore, the KOtBu-promoted methylation of Schiff-base-activated α-amino acid derivatives has been optimized for the synthesis of α-methyl amino acids. nih.gov It is believed that the inhibition of radical generation induced by KOtBu improves the efficiency of this methylation process. nih.gov

Intermolecular Coupling Reactions

Intermolecular coupling reactions are crucial for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many complex organic molecules. This compound and its derivatives can participate in such reactions, often facilitated by catalysts.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, have been successfully performed using a C2-symmetric thiourea-based ligand. organic-chemistry.org These reactions, involving arenediazonium salts, can be carried out at room temperature under aerobic conditions without the need for an added base, offering a more efficient and environmentally friendly synthetic route. organic-chemistry.org The thiourea ligand plays a critical role in the catalytic cycle, demonstrating that sulfur-containing compounds, often considered catalyst poisons, can be effective ligands. organic-chemistry.org

Potassium tert-butoxide has also been utilized to promote intermolecular coupling reactions, further highlighting its versatility as a reagent in modern organic synthesis. sioc-journal.cn These non-metal-promoted reactions are economically and environmentally advantageous over their transition-metal-catalyzed counterparts. sioc-journal.cn

Heterocyclization Reactions with α-Halocarbonyl Compounds

The reaction between thioureas and α-halocarbonyl compounds is a classic and widely used method for the synthesis of various five-membered heterocyclic rings, most notably thiazoles. nih.govwikipedia.org This reaction, known as the Hantzsch thiazole (B1198619) synthesis, involves the condensation of an α-haloketone with a thiourea derivative. nih.gov

The general mechanism involves the initial nucleophilic attack of the sulfur atom of this compound on the α-carbon of the halocarbonyl compound, displacing the halide. nih.govconicet.gov.ar This is followed by an intramolecular cyclization and dehydration to afford the final thiazole product. An isothiourea intermediate is often proposed in the reaction mechanism. conicet.gov.ar

A variety of α-halocarbonyl compounds can be employed in this reaction, including α-bromoesters and α-bromoketones. For example, the reaction of 1-(tert-butyl)thiourea with various 2-bromoesters leads to the formation of 2-(tert-butylamino)thiazol-4(5H)-one derivatives. mdpi.com Similarly, the reaction with bromoacetyl bromide can be used to synthesize regioisomeric thiazolidin-4-ones. researchgate.net The reactivity of the α-halocarbonyl compound is influenced by the nature of the halogen and the carbonyl group. nih.gov

Formation of Isothiourea Intermediates

Isothiourea intermediates play a crucial role in many of the reactions involving this compound. These intermediates are formed by the S-alkylation of the thiourea, where an electrophile attaches to the sulfur atom. This transformation alters the reactivity of the molecule, often facilitating subsequent cyclization or rearrangement reactions.

The formation of an isothiourea intermediate is a key step in the Hantzsch thiazole synthesis, as discussed in the previous section. conicet.gov.ar The initial attack of the thiourea sulfur on the α-halocarbonyl compound generates an S-alkylated isothiourea, which then undergoes intramolecular cyclization. conicet.gov.ar

Similarly, in reactions with other electrophiles, such as acyl halides, the formation of an S-acylisothiourea can occur. These intermediates can then undergo further transformations. The synthesis of bridged isothioureas has been achieved through the cyclization of tert-butyl-substituted cyclohex-3-en-1-ylthiourea with bromine, where the tert-butyl group serves as a useful protecting group. researchgate.netresearchgate.net

Reactions with Acetylenedicarboxylates

Dialkyl acetylenedicarboxylates are highly electrophilic reagents that readily react with nucleophiles, including thioureas. The reaction of this compound with acetylenedicarboxylates can lead to a variety of products depending on the reaction conditions and the presence of catalysts.

For instance, the reaction of 1-(acyl)-3-(aroyl)thioureas with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can proceed via different pathways. In methanol (B129727) at room temperature, one set of products is formed, while in refluxing acetic acid, a different cyclocondensation occurs. conicet.gov.ar N,N'-Diethylthiourea reacts with dimethyl acetylenedicarboxylate in the presence of a triphenylphosphine (B44618) catalyst in a one-pot reaction to yield methyl 3-ethyl-2-(ethylimino)-3,4-dihydro-4-oxo-2H-1,3-thiazine-6-carboxylate. chemicalbook.com

Synthetic Optimization and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact and improve safety and efficiency. sigmaaldrich.comcore.ac.ukrroij.com These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. sigmaaldrich.comacs.orgnih.gov

In the context of this compound synthesis and its subsequent reactions, several green chemistry approaches can be considered. The use of potassium tert-butoxide as a promoter for cyclization and coupling reactions, as mentioned earlier, is a step towards greener synthesis as it can replace heavy metal catalysts. sioc-journal.cn

Optimizing reaction conditions is another key aspect of green chemistry. This can involve using solvent-free conditions, alternative and safer solvents, or employing catalytic methods over stoichiometric ones. core.ac.ukacs.org For example, the synthesis of some thiourea derivatives has been achieved under green solvent (water) conditions with good to excellent yields. mdpi.com Furthermore, the optimization of synthetic pathways by fine-tuning enzyme expression levels in biosynthetic routes represents a biological approach to green chemistry. nih.gov

The concept of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a central tenet of green chemistry. acs.org Synthetic routes that involve addition reactions, such as the reaction of an isothiocyanate with an amine to form a thiourea, are generally more atom-economical than substitution or elimination reactions that generate byproducts. acs.org

Advanced Spectroscopic and Computational Characterization of Tert Butylthiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed structural elucidation of tert-butylthiourea and its derivatives in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by advanced NMR experiments, facilitates the understanding of its conformational behavior and internal rotational barriers.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons within the molecule. The tert-butyl group characteristically presents as a sharp singlet in the upfield region of the spectrum, a consequence of the nine equivalent protons and the absence of adjacent protons for spin-spin coupling. The protons attached to the nitrogen atoms (N-H) typically appear as broader signals due to quadrupole effects from the nitrogen nucleus and potential chemical exchange with the solvent. The precise chemical shift of these N-H protons can be sensitive to solvent, concentration, and temperature.

In derivatives such as N,N'-di-tert-butylthiourea, the symmetry of the molecule simplifies the spectrum, but the fundamental signals for the tert-butyl and N-H protons remain the key identifiers. acs.org The integration of these signals allows for the quantitative analysis of the number of protons in each chemical environment. temp.domains

Table 1: Typical ¹H NMR Chemical Shifts for this compound Moieties

| Functional Group | Proton Type | Typical Chemical Shift (δ) ppm | Multiplicity |

| Tert-butyl | -C(CH ₃)₃ | ~1.33 | Singlet (s) |

| Amine | -NH - | Variable (Broad) | Singlet (br s) |

| Amine | -NH ₂ | Variable (Broad) | Singlet (br s) |

Note: Data is compiled from typical values for tert-butyl groups and thiourea (B124793) moieties. mdpi.com

The ¹³C NMR spectrum of this compound provides complementary structural information, with signals corresponding to each unique carbon atom. The most downfield signal is typically that of the thiocarbonyl carbon (C=S), which is highly deshielded and appears at approximately 180 ppm. researchgate.net The carbons of the tert-butyl group are also readily identifiable: the quaternary carbon (-C (CH₃)₃) and the primary methyl carbons (-C(C H₃)₃) have distinct chemical shifts. mdpi.com Studies on various alkylated thioureas utilize ¹³C NMR to investigate conformational isomerism by analyzing trends in chemical shifts and signal populations. capes.gov.br

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Typical Chemical Shift (δ) ppm |

| Thiocarbonyl (C =S) | ~180 |

| Quaternary Tert-butyl (C (CH₃)₃) | ~50-80 |

| Methyl Tert-butyl (-C(C H₃)₃) | ~28 |

Note: Data is compiled from studies on thiourea derivatives and compounds containing tert-butyl groups. mdpi.comresearchgate.net

NMR spectroscopy, in conjunction with computational modeling, is a primary method for analyzing the conformational preferences of this compound. auremn.org.brfrontiersin.org Thioureas can exist as different conformers due to restricted rotation around the C-N bonds. Computational analyses of alkylthioureas, including this compound, indicate that conformations with the alkyl group positioned cis to the sulfur atom are energetically more stable than the trans forms by 0.4–1.5 kcal/mol. acs.org Furthermore, crystallographic data suggests that this compound molecules preferentially adopt a syn,syn conformation. researchgate.net These conformational preferences are influenced by steric hindrance and electronic interactions within the thiourea backbone. NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to experimentally determine the spatial proximity of protons, thereby confirming the dominant conformations in solution. nih.gov

The rotation around the partial double bonds of the C-N amide linkages in thioureas is a hindered process, leading to the existence of rotational isomers. The energy barrier for this internal rotation can be quantified using dynamic NMR (DNMR) techniques, such as line-shape analysis, or through computational chemistry. acs.orgcopernicus.org

For alkyl-substituted thioureas, the barrier to rotation about the C(sp²)−N bond is calculated to be in the range of 9.1−10.2 kcal/mol. acs.org This is slightly higher than the barrier in unsubstituted thiourea, indicating that the alkyl substituent influences the electronic character of the C-N bond. acs.org Additionally, the rotation of the substituent itself has an energy barrier. For the tert-butyl group in this compound, the maximum barrier to rotation around the N−C(sp³) bond is predicted to be 5.3 kcal/mol. acs.org

Infrared (IR) and UV-Visible Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. nih.gov The FT-IR spectrum of a thiourea derivative exhibits several key absorption bands that confirm its molecular structure. researchgate.net

The N-H stretching vibrations of the primary and secondary amine groups are prominent in the 3100-3500 cm⁻¹ region. researchgate.net The C-H stretching of the tert-butyl group's methyl components appears around 2850-2970 cm⁻¹. The thiocarbonyl group (C=S), a defining feature of thioureas, typically shows a stretching vibration band around 1080-1250 cm⁻¹. researchgate.net Other important vibrations include the N-H deformation (bending) modes and C-N stretching vibrations, which appear in the fingerprint region of the spectrum. researchgate.netprinceton.edu

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3100 - 3500 |

| Alkane (C-H) | Stretching | 2850 - 2970 |

| Amine (N-H) | Deformation | ~1590 - 1620 |

| Thiocarbonyl (C=S) | Stretching | ~1080 - 1250 |

| C-N | Stretching | ~1400 - 1480 |

| C-S | Rocking | ~730 |

Note: Data compiled from spectroscopic studies of thiourea and its derivatives. researchgate.net

UV-Vis Spectroscopic Analysis of Electronic Transitions (n → π* and π → π*)

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) range is primarily defined by the thiocarbonyl group (C=S), which acts as the principal chromophore. The interaction of UV light with this chromophore induces electronic transitions of valence electrons from lower-energy molecular orbitals (MOs) to higher-energy anti-bonding MOs. tanta.edu.eg For this compound, two characteristic transitions are observed: the n → π* and π → π* transitions. researchgate.netrsc.org

The n → π* transition involves the excitation of an electron from a non-bonding orbital (n), specifically one of the lone pairs on the sulfur atom, to the anti-bonding π* orbital of the thiocarbonyl double bond. rsc.orgelte.hu These transitions are generally considered "forbidden" by symmetry rules, resulting in a characteristically low molar absorptivity (ε < 100) and appearance at longer wavelengths. upi.edu

The π → π* transition corresponds to the promotion of an electron from the bonding π orbital to the anti-bonding π* orbital of the C=S group. elte.hu This type of transition is "allowed" and thus results in a much more intense absorption band with a high molar absorptivity (ε = 1,000 to 10,000). upi.edu

The precise wavelengths (λ_max) and intensities of these bands are influenced by the solvent environment. For n → π* transitions, increasing solvent polarity typically leads to a hypsochromic (blue) shift to shorter wavelengths due to the stabilization of the non-bonding orbital. tanta.edu.eg Conversely, for π → π* transitions, polar solvents often cause a bathochromic (red) shift to longer wavelengths. tanta.edu.eg

Table 1: Typical Electronic Transitions in Thiourea Derivatives

| Transition Type | Origin | Typical Molar Absorptivity (ε) |

|---|---|---|

| n → π* | Excitation of a non-bonding electron (S lone pair) to a π* anti-bonding orbital. rsc.org | Low (ε < 100 L mol⁻¹ cm⁻¹) upi.edu |

| π → π* | Excitation of a bonding π electron to a π* anti-bonding orbital. elte.hu | High (ε > 1,000 L mol⁻¹ cm⁻¹) upi.edu |

Applications in Metal Ion Detection via UV-Vis

The thiourea functional group, with its electron-rich sulfur and nitrogen atoms, serves as an effective binding site for various metal ions. acs.org This property allows this compound and its derivatives to function as potential chemosensors. The coordination of a metal ion to the thiourea moiety alters the electronic distribution within the molecule. ub.edu

This change in the electronic environment of the chromophore can be readily monitored by UV-Vis spectroscopy, forming the basis for colorimetric metal ion detection. ijaems.com When a metal ion binds to the sensor molecule, it often leads to a noticeable shift in the maximum absorption wavelength (λ_max) or a significant change in absorbance intensity, sometimes resulting in a visible color change of the solution. ub.edumdpi.com

Studies on various thiourea derivatives have demonstrated their selectivity and sensitivity towards heavy metal ions such as Cu²⁺, Hg²⁺, and Pb²⁺ in aqueous media. acs.orgub.edu For example, the interaction can trigger the aggregation of nanoparticles functionalized with thiourea derivatives, causing a distinct change in their optical properties that allows for quantification of the analyte. mdpi.com The inherent spectroscopic properties of the thiourea core make this compound a promising candidate for the development of simple and rapid analytical methods for environmental and industrial monitoring. ijaems.com

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry and elemental analysis are fundamental techniques used to confirm the identity and purity of a synthesized compound like this compound. Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming its molecular weight. thermofisher.com High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, which helps in determining the molecular formula. colorado.edu

Elemental analysis determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur). The experimental values are then compared with the theoretically calculated percentages based on the molecular formula to verify the compound's purity and composition. researchgate.net

Table 2: Elemental and Mass Data for this compound (C₅H₁₂N₂S)

| Analysis Type | Parameter | Theoretical Value |

|---|---|---|

| Molecular Weight | g/mol | 132.23 |

| Elemental Composition | % Carbon (C) | 45.41% |

| % Hydrogen (H) | 9.15% | |

| % Nitrogen (N) | 21.18% | |

| % Sulfur (S) | 24.25% |

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.esrigaku.com

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of the molecular structure of this compound in the solid state. rigaku.comdntb.gov.ua By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed structural model can be generated. uhu-ciqso.es This includes the precise dimensions of the unit cell—the fundamental repeating block of the crystal lattice. While specific crystallographic data for N-tert-butylthiourea is not detailed in the provided search results, data for related compounds like 1,3-di-n-butylthiourea illustrates the type of information obtained. researchgate.net

Table 3: Example Crystal Data for a Related Thiourea Derivative (1,3-Di-n-butylthiourea)

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₂₀N₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.6395 (6) |

| b (Å) | 10.0836 (6) |

| c (Å) | 9.0128 (5) |

| β (°) | 90.476 (5) |

| Volume (ų) | 1148.66 (11) |

| Z | 4 |

Data sourced from a study on 1,3-di-n-butylthiourea for illustrative purposes. researchgate.net

Analysis of Hydrogen Bonding Networks (N—H⋯S=C)

In the solid state, thiourea derivatives are known to form extensive supramolecular networks primarily driven by hydrogen bonds. psu.eduresearchgate.net The most significant of these is the N—H⋯S=C interaction, where the hydrogen atom of an N-H group on one molecule forms a hydrogen bond with the sulfur atom of a neighboring molecule. researchgate.netwm.edu

These interactions typically lead to the formation of well-defined motifs, such as centrosymmetric dimers or one-dimensional chains. psu.edupsu.edu The specific network formed is highly dependent on the steric bulk of the substituents on the nitrogen atoms. For instance, less bulky substituents like n-butyl groups allow for the formation of dimers through N—H⋯S hydrogen bonds. researchgate.net In contrast, sterically demanding groups like tert-butyl can prevent the formation of such dimers, favoring the formation of extended hydrogen-bonded chains instead. psu.edu

Conformational Preferences in the Solid State (e.g., syn, syn conformation)

The conformation of N,N'-disubstituted thioureas in the solid state describes the spatial arrangement of the substituents relative to the C=S bond, which can be syn (cis) or anti (trans). psu.edu The conformation adopted by a molecule in a crystal is a delicate balance between the lowest intramolecular energy and the most stable intermolecular packing and hydrogen-bonding arrangement. psu.edu

While many N,N'-dialkylthioureas adopt a syn,anti conformation to facilitate the formation of hydrogen-bonded dimers, derivatives with very bulky substituents exhibit different behavior. researchgate.net N,N'-di-tert-butylthiourea, for example, adopts a syn,syn conformation in the solid state. researchgate.netpsu.edu This conformational preference is driven by steric hindrance; the bulky tert-butyl groups make the formation of the typical dimer energetically unfavorable. Instead, the syn,syn conformation allows the molecules to arrange into stable hydrogen-bonded chains. psu.edu

Influence of Substitution on Molecular Structure

The substitution on the nitrogen atoms of the thiourea core significantly dictates the molecule's three-dimensional structure, conformational preferences, and crystal packing. conicet.gov.ar The nature, size, and electronic properties of the substituent groups influence intra- and intermolecular interactions, primarily hydrogen bonding. conicet.gov.arresearchgate.net For thiourea derivatives, the thiourea moiety can adopt different conformations, such as anti-syn and anti-anti. nih.gov For instance, in a study of adamantane–thiourea hybrids, the unsubstituted and fluoro-substituted derivatives adopted a stable, low-energy anti-syn conformation, whereas the bromo and chloro derivatives adopted an anti-anti conformation. nih.govresearchgate.net

Substituents also determine the nature of intermolecular contacts in the crystal lattice. Electron-withdrawing groups like halogens can reduce the contribution of H···H contacts in the crystal packing. nih.govresearchgate.net Conversely, the combination of electron-donating groups (like methoxy) and electron-withdrawing groups (like fluorine) on different parts of a thiourea derivative can enhance biological activity by modulating lipophilic, electronic, and steric properties. analis.com.my The bulky tert-butyl group primarily engages in hydrophobic and van der Waals interactions, influencing how the molecules arrange themselves in a solid state.

**3.5. Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the properties of this compound at an atomic level, offering insights that complement experimental data. These methods allow for the detailed analysis of molecular geometry, electronic characteristics, and potential interactions with biological targets.

Density Functional Theory (DFT) is a fundamental computational method used to determine the most stable, lowest-energy three-dimensional structure of a molecule. stackexchange.com The process involves an iterative optimization of the molecule's geometry, where atomic coordinates are adjusted until a state of minimum energy is reached, corresponding to zero forces on the atoms. stackexchange.comstorion.ru For thiourea derivatives, DFT calculations are routinely performed to predict molecular geometries, which can then be compared with experimental data from techniques like single-crystal X-ray diffraction. ajol.info

The standard procedure involves selecting a functional, such as the popular B3LYP hybrid functional, and a basis set, commonly from the Pople series like 6-31G(d,p) or 6-311G(d,p). ajol.infomdpi.comsciensage.info The geometry of the target molecule, in this case, this compound, is fully optimized in the gaseous phase to find its equilibrium structure. ajol.info For similar molecules, studies have shown that bond lengths and angles calculated via DFT are in good agreement with experimental values obtained from XRD analysis. ajol.info This computational optimization provides the foundational structure for subsequent analyses of electronic properties and intermolecular interactions. mdpi.comresearchgate.net

Table 1: Example of DFT Functionals and Basis Sets Used in Thiourea Derivative Studies

| Compound Type | DFT Functional | Basis Set | Reference |

|---|---|---|---|

| Thiourea Derivatives | B3LYP | 6-31G(d,p) | ajol.info, sciensage.info |

| Substituted Phthalocyanines | B3LYP | 3-21G, 6-311G(*) | researchgate.net |

| Thiazolyl Thioureas | B3LYP | 6-31G(d,p) | researchgate.net |

| N-Aryl Thioureas | B3LYP | Not Specified | jcsp.org.pk |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy indicates its ability to accept electrons (electron affinity). ijarset.comdergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. ajol.infodergipark.org.tr

Table 2: Representative HOMO-LUMO Energy Gaps for Related Compounds from DFT Studies

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 1-Benzoyl-3-(4-methoxyphenyl)thiourea | -8.109 | -4.436 | 3.673 | ajol.info |

| Tetrathiafulvalene-Thiourea Conjugate (Compound 3) | -4.139 | -0.479 | 3.66 | ijarset.com |

| Porphyrin-based Dye (PORPC-3) | Not specified | Not specified | 2.11 (in water) | nih.gov |

| Thiophene Thiourea Derivative | Not specified | Not specified | Not specified | mdpi.com |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. mdpi.com This method is crucial in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates. unair.ac.id The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the receptor, followed by using a docking algorithm to explore possible binding modes and rank them based on a scoring function, which estimates the binding energy. mdpi.comunair.ac.id

Thiourea derivatives are known to interact with various biological receptors, often through hydrogen bonds formed by the N-H and C=S groups of the thiourea backbone. analis.com.mymdpi.com The N-H moieties typically act as hydrogen bond donors, while the sulfur atom can act as an acceptor. analis.com.my In addition to hydrogen bonds, other interactions like π-alkyl, π-π, and π-cation can stabilize the ligand-receptor complex. mdpi.com For this compound, the bulky and hydrophobic tert-butyl group would likely participate in significant hydrophobic or van der Waals interactions within a nonpolar pocket of a receptor's active site. nih.gov Docking studies on similar compounds, such as 1-tert-butyl-3-cyclohexylthiourea, have been performed to predict their binding interactions with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net These simulations provide valuable insights into the structural basis of a compound's biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govsciencepublishinggroup.com QSAR models are built by calculating various molecular descriptors for each compound and then using statistical methods, like multiple linear regression (MLR), to create an equation that relates these descriptors to the observed activity. sciencepublishinggroup.comanalis.com.my

Key descriptors in QSAR studies often include those related to hydrophobicity (e.g., LogP), electronic properties (e.g., HOMO/LUMO energies), and steric parameters. nih.govsciencepublishinggroup.com For thiourea derivatives, QSAR models have successfully correlated their anti-HCV and anticancer activities with such descriptors. nih.govsciencepublishinggroup.com The tert-butyl group is a significant structural feature in QSAR modeling due to its contribution to the molecule's lipophilicity and steric bulk. conicet.gov.ar A QSAR study on anti-HCV agents found that the activity of thiourea compounds depended on their hydrophobic properties and that steric hindrance from bulky alkyl groups on the R-moiety could negatively impact activity. nih.gov Therefore, in a QSAR model including this compound, descriptors representing its size and hydrophobicity would be critical for predicting its biological effect. These models provide a framework for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent derivatives. nih.gov

Anion-π interactions are non-covalent forces between an anion and the electron-deficient face of a π-system. rsc.org While less common than interactions like hydrogen bonding, they can play a role in molecular recognition and catalysis. Neutral thiourea derivatives are well-established as potent anion receptors, but this binding is typically dominated by strong hydrogen bonds between the polarized N-H groups of the thiourea and the anion. beilstein-journals.orgacs.org

Computational studies can be used to investigate and quantify these interactions. For an anion-π interaction to be significant with a thiourea derivative, the molecule would generally require an electron-deficient aromatic ring substituent. rsc.org For example, studies have shown that catalysts featuring an arene substituent can engage in stabilizing cation-π interactions with a substrate. harvard.edu Given that this compound lacks an aromatic π-system, it is not a candidate for direct intramolecular or classical intermolecular anion-π interactions. Computational analysis for this specific compound would likely confirm that its interactions with anions are overwhelmingly driven by the hydrogen-bonding capacity of its thiourea core. beilstein-journals.org Any computational study on its anion binding would focus on quantifying the strength of these N-H···anion hydrogen bonds rather than anion-π effects. acs.org

Computational Chemistry Studies

Thermodynamic Studies of Binding Behavior

The thermodynamic profile of a ligand-receptor interaction provides profound insights into the fundamental forces driving the binding event. By dissecting the Gibbs free energy of binding (ΔG) into its enthalpic (ΔH) and entropic (ΔS) components, a comprehensive understanding of the molecular recognition process can be achieved. unizar.esnih.gov The equation governing this relationship is ΔG = ΔH - TΔS, where T is the absolute temperature. nih.govnih.gov Enthalpy changes typically reflect the formation and breaking of bonds, such as hydrogen bonds and van der Waals interactions, while entropy changes relate to the degree of disorder in the system, including conformational changes in the interacting molecules and the release of solvent molecules from the binding interface. nih.govnih.gov

Experimental techniques like Isothermal Titration Calorimetry (ITC) are paramount for these investigations. ITC directly measures the heat released or absorbed during a binding event, providing a direct measurement of the binding enthalpy (ΔH). nih.govnih.gov From the resulting binding isotherm, the association constant (Kₐ) and stoichiometry (n) can be determined. The Gibbs free energy is then calculated from the association constant (ΔG = -RTlnKₐ), and the entropy change is subsequently derived using the Gibbs-Helmholtz equation. nih.govnih.gov

Detailed thermodynamic studies have been conducted on this compound functionalities, particularly when incorporated into larger supramolecular structures like calixarenes, to probe their anion binding behavior. A comprehensive study investigated the binding of various anions by a p-tert-butylcalix researchgate.netarene functionalized with four thiourea groups at the lower rim (referred to as receptor 3 in the study) in an acetonitrile (B52724) solvent at 298 K. acs.org The research employed a combination of ¹H NMR, UV spectrophotometry, and Isothermal Titration Calorimetry (ITC) to provide a complete thermodynamic description of the complexation. acs.org

The stability of the complexes formed between the thiourea-based receptor and the anions was generally found to follow the trend defined by the basicity of the anions. acs.org The binding was stabilized by hydrogen bonds from the thiourea N-H groups acting as donors to the anion acceptor. acs.org For instance, the binding of chloride (Cl⁻) to the thiourea receptor was confirmed by ¹H NMR, UV, and ITC titrations, yielding stability constants orders of magnitude higher than for a comparable receptor with only two urea (B33335) groups. acs.org

| Anion | log β₁₁ | ΔG° (kJ mol⁻¹) | ΔH° (kJ mol⁻¹) | -TΔS° (kJ mol⁻¹) |

|---|---|---|---|---|

| Chloride (Cl⁻) | 4.27 | -24.4 | -19.1 | -5.3 |

| Benzoate (BzO⁻) | 7.7 | -44 | -31.4 | -12.6 |

| Dihydrogen Phosphate (H₂PO₄⁻) | > 8 | -50.6 | -32.5 | -18.1 |

In related research on dihomooxacalix researchgate.netarene receptors, a derivative functionalized with tert-butylurea (B72671) groups was found to be a much weaker receptor for anions compared to its phenylurea counterpart. researchgate.net This highlights that the nature of the substituent on the (thio)urea moiety significantly influences the binding affinity, with the electron-withdrawing properties of a phenyl group enhancing the hydrogen-bond donating capacity of the N-H protons compared to an alkyl group like tert-butyl. researchgate.net

Coordination Chemistry of Tert Butylthiourea Complexes

Synthesis and Characterization of Metal Complexes with Tert-butylthiourea Ligands

The synthesis of metal complexes with this compound ligands typically involves the reaction of a metal salt with the thiourea (B124793) derivative in a suitable solvent. The resulting complexes can be characterized by a suite of analytical techniques to determine their composition, structure, and properties.

This compound readily forms complexes with a range of transition metals. For instance, novel palladium(II) and platinum(II) mononuclear π-coordination compounds with the general formula [M(HL)Cl₂] (where M = Pd²⁺ or Pt²⁺ and HL is N-Allyl-N'-tert-butylthiourea) have been synthesized and characterized. nih.gov These complexes have demonstrated significant cytotoxic activity. nih.gov Similarly, nickel(II) complexes with thiourea derivatives have been prepared, some of which exhibit a square planar geometry. core.ac.ukresearchgate.net Research has also been conducted on cobalt(III) and rhodium(II) complexes with N-benzoyl-N′-alkylthioureas. dergipark.org.tr Furthermore, the reaction of N,N′-di-tert-butylthiourea with antimony(III) halides leads to the formation of triply bridged dimeric complexes. core.ac.ukacs.org

Table 1: Examples of this compound Metal Complexes

| Metal Ion | Ligand | Complex Formula | Reference |

|---|---|---|---|

| Pd(II) | N-Allyl-N'-tert-butylthiourea | [Pd(HL)Cl₂] | nih.gov |

| Pt(II) | N-Allyl-N'-tert-butylthiourea | [Pt(HL)Cl₂] | nih.gov |

| Ni(II) | Thiourea derivatives | Square planar complexes | core.ac.ukresearchgate.net |

| Co(III) | N-benzoyl-N′-alkylthioureas | [Co(L)₃] | dergipark.org.tr |

| Rh(II) | Thiourea | Rh(II) complex | dergipark.org.tr |

| Sb(III) | N,N′-Di-tert-butylthiourea | [(dtbtu)SbX₂(μ-X)₂(μ-dtbtu)SbX₂(dtbtu)] | core.ac.ukacs.org |

Thiourea and its derivatives are flexible ligands that can adopt various coordination modes. While simple thioureas typically coordinate as monodentate ligands through the sulfur atom, acylthiourea ligands can act as either monodentate S-donors or bidentate S,O-donors. nih.gov The specific coordination is influenced by the synthetic route. nih.gov In some nickel(II) complexes, thiourea derivatives have been shown to function as N/S bidentate donors. core.ac.uk In the presence of co-ligands like 1,10-phenanthroline (B135089) or 2,2'-bipyridine, dinuclear nickel(II) complexes can form where the thiourea ligand acts as an NNS tridentate donor. core.ac.uk

The bulky tert-butyl group on the thiourea ligand exerts significant steric hindrance, which plays a crucial role in determining the geometry and stability of the resulting metal complexes. nih.gov This steric bulk can prevent the formation of certain complex geometries. For example, in copper(I) diimine complexes, bulky tert-butyl groups can lock the excited state into a specific coordination geometry and block solvent access to the metal center. nih.govresearchgate.net This steric control can be utilized to fine-tune the properties of the complex for specific applications. nih.gov The steric hindrance from the tert-butyl group can also influence the coordination mode of the ligand.

The precise three-dimensional arrangement of atoms in these complexes is determined using techniques such as single-crystal X-ray diffraction. nih.govnih.gov Spectroscopic methods including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy are also vital for characterizing the complexes and confirming the coordination of the ligand to the metal center. nih.govdergipark.org.trnih.gov For instance, X-ray diffraction has been used to characterize palladium(II) and platinum(II) complexes of N-allyl-N'-tert-butylthiourea, while NMR and IR spectroscopy have been employed to study rhodium(II) complexes of thiourea. nih.govdergipark.org.tr

Applications in Catalysis and Material Science

The unique properties of this compound complexes have led to their exploration in various fields, including catalysis and materials science. researchgate.net

Metal complexes containing this compound can serve as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. wits.ac.za The decomposition of these complexes at relatively low temperatures provides a convenient route to produce highly crystalline nanoparticles. nih.gov For example, copper(I) complexes with di-tertiary-butyl sulfide have been used to generate copper sulfide (Cu₉S₅) nanoparticles. nih.gov Similarly, substituted thioureas are effective precursors for the synthesis of lead sulfide (PbS) and cadmium sulfide (CdS) nanocrystals. google.comgoogle.com The reactivity of the thiourea precursor, which can be tuned by the nature of its organic substituents, allows for control over the size and growth of the resulting nanoparticles. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-Allyl-N'-tert-butylthiourea |

| N-benzoyl-N′-alkylthioureas |

| N,N′-di-tert-butylthiourea |

| 1,10-phenanthroline |

| 2,2'-bipyridine |

| Di-tertiary-butyl sulfide |

| Palladium(II) chloride |

| Platinum(II) chloride |

| Nickel(II) chloride |

| Cobalt(III) chloride |

| Rhodium(II) acetate (B1210297) |

| Antimony(III) chloride |

| Antimony(III) bromide |

| Copper(I) trifluoroacetate |

| Lead(II) oleate |

| Cadmium(II) tetradecanoate |

| Copper sulfide |

| Lead sulfide |

Catalytic Activity of this compound Metal Complexes

The use of this compound as a ligand in metal complexes for catalysis is an area of scientific exploration. Thiourea derivatives, in general, are known to form stable complexes with various transition metals, which can then act as catalysts in a range of chemical reactions. rsc.orgchembk.com The tert-butyl group, being bulky, can influence the steric and electronic properties of the resulting metal complex, thereby affecting its catalytic performance.

While the potential for N,N'-Di-tert-butylthiourea to form complexes with metal ions for catalytic reactions has been noted, detailed research findings on their specific applications are not widespread. chembk.com Some studies have investigated the influence of antimony(III) halide complexes with di-tert-butylthiourea on catalytic oxidation reactions, suggesting a potential application in this field. dntb.gov.ua

Broader studies on related thiourea derivatives provide context for potential applications. For instance, cobalt(III) complexes containing N-[di(alkyl/aryl)carbamothioyl]benzamide have been used as catalysts for the oxidation of various alcohols, employing tert-butyl hydroperoxide as the oxidant. conicet.gov.ar Similarly, ruthenium and copper complexes with other thiourea-based ligands have demonstrated catalytic activity in oxidation and transfer hydrogenation reactions. conicet.gov.arresearchgate.net These examples highlight the catalytic potential inherent in the thiourea scaffold, though specific data on this compound-metal complex catalyzed reactions, including reaction yields and conditions, remain a subject for further investigation.

Sensing Applications of this compound and its Metal Complexes

Thiourea derivatives, including those with tert-butyl groups, have emerged as effective chemosensors for detecting various metal cations. Current time information in Bangalore, IN. The presence of sulfur and nitrogen heteroatoms provides nucleophilic coordination sites for metal ions, forming the basis of their sensing capabilities. Current time information in Bangalore, IN.

Mechanisms of Sensing via Spectrofluorimetric Techniques

The detection of heavy metal ions by this compound derivatives using spectrofluorimetry is based on distinct photophysical mechanisms that result in a change in fluorescence emission.

One primary mechanism involves chelation-enhanced fluorescence (CHEF) . In the unbound state, the thiourea sensor molecule might have a low fluorescence quantum yield. Upon binding to a metal ion like Hg(II), a rigid complex is formed. mdpi.com This increased rigidity can reduce non-radiative decay pathways, leading to a significant enhancement of the fluorescence intensity. mdpi.com

Another proposed mechanism involves the inhibition of photoinduced electron transfer (PET) . In some sensor designs, the fluorescence of the fluorophore is quenched in the free ligand state due to an electron transfer process from the thiourea receptor to the excited fluorophore. When the receptor binds to Hg(II), the electron-donating ability of the thiourea group is suppressed. This inhibition of the PET process "turns on" the fluorescence, leading to a detectable signal. nih.govmdpi.com

Furthermore, the interaction with Hg(II) can induce a chemical transformation in the thiourea moiety itself. For instance, the Hg(II) ion can catalyze the conversion of the thiourea unit into a different structure, such as an imidazoline (B1206853) moiety. mdpi.com This structural change alters the electronic properties of the molecule, causing a shift in the absorption and emission spectra, which can be observed as a colorimetric or fluorometric response. mdpi.com The interaction between the thiourea compound and Hg(II) has been shown to cause a linear increase in fluorescence intensity with rising concentrations of the metal ion, up to a saturation point. dntb.gov.ua

Biological Activities and Mechanistic Studies of Tert Butylthiourea and Its Derivatives

Enzyme Inhibition Studies

Tert-butylthiourea and its derivatives have been the subject of various studies to evaluate their potential as enzyme inhibitors, targeting a range of enzymes implicated in different diseases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Thiourea (B124793) derivatives, including those with a tert-butyl group, have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.commdpi.com These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.comwikipedia.org The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.govmdpi.com

Studies have shown that certain unsymmetrical thiourea derivatives, such as 1-tert-butyl-3-cyclohexylthiourea, have been tested for their anti-cholinesterase activity. mdpi.commdpi.comresearchgate.net For instance, a series of six unsymmetrical thiourea derivatives were synthesized and evaluated for their inhibitory effects on both AChE and BChE. mdpi.comresearchgate.net While some derivatives showed notable inhibition, the specific inhibitory concentration (IC50) values for the tert-butyl containing compound were not always the most potent among the tested series. For example, in one study, compound 3 (1-(3-chlorophenyl)-3-cyclohexylthiourea) exhibited the best inhibition against both AChE and BChE, with IC50 values of 50 and 60 µg/mL, respectively. mdpi.comresearchgate.net

Thiazole-thiourea hybrids have also demonstrated significant activity against both AChE and BChE, with IC50 values in the micromolar range. mdpi.com

Table 1: Cholinesterase Inhibition by Unsymmetrical Thiourea Derivatives

| Compound Name | Target Enzyme | IC50 (µg/mL) |

|---|---|---|

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 |

This table is interactive. Users can sort and filter the data.

Mechanism of Cholinesterase Inhibition and Potential for Alzheimer's Disease Treatment

The primary mechanism of action for cholinesterase inhibitors is to block the active site of AChE and BChE, thereby preventing the hydrolysis of acetylcholine. wikipedia.orgnih.gov This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which is beneficial for conditions like Alzheimer's disease where there is a deficit in cholinergic transmission. nih.govmdpi.comeuropeanreview.org

Cholinesterase inhibitors can be classified as reversible, irreversible, or quasi-irreversible. wikipedia.org The active site of cholinesterases has two main sites: an anionic site and an esteratic site. wikipedia.org Inhibitors bind to these sites, preventing the substrate, acetylcholine, from binding and being hydrolyzed. wikipedia.org The inhibition can be competitive, noncompetitive, or uncompetitive. mdpi.com

Synchronous inhibition of both AChE and BChE is considered a more advantageous therapeutic strategy for Alzheimer's disease. nih.govmdpi.commdpi.com While AChE is the primary enzyme for acetylcholine breakdown in a healthy brain, BChE also plays a role, particularly as Alzheimer's disease progresses. nih.govmdpi.comnih.gov Therefore, dual inhibitors may offer enhanced therapeutic benefits. mdpi.commdpi.com Tert-butylhydroquinone (TBHQ), a phenolic antioxidant, has also been studied for its potential in treating Alzheimer's disease by reducing brain amyloid-β (Aβ) load and increasing antioxidant capacity. nih.gov

Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Isoforms

Derivatives of this compound have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms, specifically 11β-HSD1 and 11β-HSD2. nih.govmdpi.com These enzymes are crucial in regulating the levels of active glucocorticoids, such as cortisol. mdpi.comresearchgate.net 11β-HSD1 primarily converts inactive cortisone (B1669442) to active cortisol, while 11β-HSD2 inactivates cortisol to cortisone. mdpi.complos.org

In one study, novel N-tert-butyl substituted 2-aminothiazol-4(5H)-one derivatives, synthesized from 1-(tert-butyl)thiourea, were evaluated for their inhibitory activity against both 11β-HSD isoforms. nih.govmdpi.com The results indicated that these compounds generally showed a greater inhibition of 11β-HSD2 compared to 11β-HSD1. nih.govmdpi.com For example, a derivative with a phenyl substituent at the C-5 position of the thiazole (B1198619) ring (compound 3f ) showed the highest inhibition of 11β-HSD2 (53.57% at 10 µM), while a derivative with a cyclohexane (B81311) substituent in a spiro system (compound 3h ) displayed the highest inhibition of 11β-HSD1 (82.5% at 10 µM). nih.govmdpi.com

Table 2: Inhibition of 11β-HSD Isoforms by N-tert-butyl Substituted 2-aminothiazol-4(5H)-one Derivatives

| Compound | Target Enzyme | Inhibition (%) at 10 µM |

|---|---|---|

| Compound 3f (phenyl substituent at C-5) | 11β-HSD2 | 53.57 |

| Compound 3h (cyclohexane spiro substituent) | 11β-HSD1 | 82.5 |

This table is interactive. Users can sort and filter the data.

Role of Hydrophobic Substituents in Enzyme Interaction

The presence and nature of hydrophobic substituents on this compound derivatives play a significant role in their interaction with enzymes. nih.govcore.ac.uk It has been suggested that larger hydrophobic groups can enhance the interaction of potential inhibitors with the active site of the enzyme. nih.gov

For instance, in the context of 11β-HSD inhibition, the introduction of a tert-butyl group, a bulky hydrophobic substituent, led to a notable increase in inhibitory activity towards 11β-HSD2 compared to derivatives with a smaller isopropyl group. nih.govmdpi.com This suggests that the larger size of the tert-butyl group contributes to a better fit or stronger binding within the enzyme's active site. nih.gov Furthermore, the presence of a spiro system involving a thiazole and cyclohexane ring has been shown to greatly influence the molecule's positioning in the enzyme's active center, leading to higher activity. nih.gov

In studies involving thiosemicarbazone complexes, it was also observed that the inhibitory ability of the complex was strengthened as the ligands became more hydrophobic. core.ac.uk

Other Reported Enzyme Inhibitory Activities

Beyond cholinesterases and 11β-HSD, derivatives of this compound have been explored for their inhibitory effects on other enzymes. For example, nickel(II) complexes containing this compound have been shown to inhibit the function of topoisomerase enzymes. core.ac.uk The degree of inhibition was found to be dependent on the concentration of the nickel(II) complexes for most of the tested compounds. core.ac.uk

Thiourea derivatives have also been investigated for their potential as inhibitors of glutaminyl cyclase (QC), an enzyme implicated in the formation of pyroglutamate-amyloid-beta, a key component of senile plaques in Alzheimer's disease. google.com

Antimicrobial Activities

Thiourea derivatives, including those incorporating a tert-butyl group, have demonstrated a range of antimicrobial activities against various pathogens. These compounds have been tested against Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.comnih.govresearchgate.net

In one study, a series of new thiourea derivatives of 1,3-thiazole were synthesized and evaluated for their in vitro antimicrobial activity. nih.gov Certain compounds showed significant inhibition against Gram-positive cocci, with Minimum Inhibitory Concentration (MIC) values ranging from 2-32 µg/mL. nih.gov Specifically, compounds with a halogen atom, particularly at the 3rd position of the phenyl group, were found to be important for this antimicrobial activity. nih.gov

Another study focused on novel thiourea derivatives tagged with different moieties, which exhibited excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria, and the fungus Aspergillus flavus, with MIC values ranging from 0.95 ± 0.22 to 3.25 ± 1.00 μg/mL. mdpi.com The antibacterial activity is thought to be due to various binding modes with the essential amino acid residues of the bacterial tyrosinase enzyme's active site. mdpi.com

Furthermore, some thiourea derivatives have shown the ability to inhibit the biofilm formation of bacteria such as Staphylococcus epidermidis. nih.gov The development of new antibacterial agents is crucial due to increasing bacterial resistance to existing antibiotics, and thiourea derivatives represent a promising class of compounds in this regard. fip.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(tert-butyl)thiourea |

| 1-tert-butyl-3-cyclohexylthiourea |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea |

| 2-aminothiazol-4(5H)-one derivatives |

| N-tert-butyl substituted 2-aminothiazol-4(5H)-one derivatives |

| Thiazole-thiourea hybrids |

| Tert-butylhydroquinone (TBHQ) |

| Nickel(II) complexes of this compound |

| Thiosemicarbazone complexes |

| 1,3-thiazole derivatives |

This table is interactive. Users can sort and filter the data.

Antibacterial Efficacy against Specific Strains (e.g., S. typhi, E. coli, E. faecalis, P. aeruginosa, K. pneumoniae)

Derivatives of thiourea have demonstrated notable antibacterial capabilities against a range of pathogenic bacteria. The introduction of different functional groups to the basic thiourea structure allows for the modulation of this activity.

For instance, certain N-phenyl-N'-benzoylthiourea derivatives have shown selective activity, particularly against Gram-positive bacteria. researchgate.net In one study, trifluoromethyl groups at the meta-position on the phenyl ring of thioureas appeared to enhance bacterial inhibitory action. researchgate.net Thiourea 2a from this study was most potent against the Gram-negative species Klebsiella pneumoniae, Escherichia coli, and Salmonella typhi. researchgate.net Another derivative, 3b, showed specific activity against K. pneumoniae and S. typhi. researchgate.net

Metal complexes of thiourea derivatives have also been synthesized to develop new antimicrobial agents. mdpi.com The antibacterial activity is often attributed to their ability to interact with essential amino acid residues in the active sites of bacterial enzymes. mdpi.com Some synthesized compounds exhibited strong efficacy against E. coli and K. pneumoniae. mdpi.com However, in another study, none of the tested thiourea-related compounds showed activity against K. pneumoniae or P. aeruginosa. frontiersin.org

Research has also explored the synergistic effects of these compounds with conventional antibiotics against strains like Enterococcus faecalis, E. coli, K. pneumoniae, and P. aeruginosa. medrxiv.orgmdpi.com

Table 1: Antibacterial Activity of Selected Thiourea Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Observation | Reference |

|---|---|---|---|

| Thiourea 2a (meta-trifluoromethylphenyl) | K. pneumoniae, E. coli, S. typhi | Potent inhibitory action | researchgate.net |

| Thiourea 3b (meta-trifluoromethylphenyl) | K. pneumoniae, S. typhi | Species-specific activity | researchgate.net |

| Various Thiourea Derivatives | E. coli, K. pneumoniae | Strong antibacterial activity | mdpi.com |

| SIMR 2404 | E. coli | Growth inhibition (MIC 8–64 µg/mL) | frontiersin.org |

Antifungal Properties

Thiourea derivatives have been recognized for their significant antifungal properties, particularly against various Candida species, which are common causes of fungal infections in humans. nih.gov Studies have shown that structural modifications, such as the level of methylation and molecular branching, can significantly influence their antifungal efficacy. nih.gov

One study evaluated tri- and tetra-thioureido amino derivatives against Candida albicans, C. glabrata, C. krusei, and C. parapsilosis. nih.gov The tri-(2-thioureido-ethyl)-amine (P1) was identified as the most active compound, inhibiting C. albicans and C. glabrata at a low concentration of 0.49 μg/ml. nih.gov In contrast, other derivatives required much higher concentrations to achieve similar inhibitory effects. nih.gov For example, an N,N',N'',N'''-hexamethyl-derivative (P3) inhibited the same species at 250 μg/ml. nih.gov

Another investigation focused on thiourea derivatives of 2-thiophenecarboxylic acid against nosocomial strains of Candida auris. mdpi.comnih.gov The results highlighted that the position of a methyl group on the aromatic ring greatly influenced the antifungal action. mdpi.comnih.gov The ortho-methylated derivative demonstrated the highest antifungal activity, with a notable inhibitory effect on C. auris biofilm growth and microbial adherence. mdpi.comnih.gov The fungicidal activity of thiourea derivatives is considered a promising area for developing new treatments against drug-resistant fungal infections. nih.govsciensage.info

Table 2: Antifungal Activity of Selected Thiourea Derivatives

| Compound/Derivative | Fungal Strain | Activity/Observation | Reference |

|---|---|---|---|

| Tri-(2-thioureido-ethyl)-amine (P1) | C. albicans, C. glabrata | Most active, MIC of 0.49 µg/ml | nih.gov |

| N,N',N'',N'''-hexamethyl-derivative (P3) | C. albicans, C. glabrata | Inhibitory activity at 250 µg/ml | nih.gov |

| N,N',N'',N'''-octamethyl derivative (P6) | C. glabrata, C. parapsilosis | Active at 125 µg/ml against C. glabrata | nih.gov |

Antioxidant Properties and Free Radical Scavenging

Thiourea derivatives have been investigated for their antioxidant potential, which is their ability to neutralize harmful free radicals. mdpi.com The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. mdpi.combioline.org.br

In one study, a series of thiourea compounds were synthesized and tested for their antioxidant potential, with some compounds demonstrating good activity. mdpi.com For example, compounds 29, 27, and 24 showed IC₅₀ values of 5.8, 42.3, and 45 μg/mL, respectively, in a DPPH assay. mdpi.com Another study on new thiourea derivatives found that some compounds exhibited remarkable antioxidant activity. researchgate.net

The structural features of these derivatives play a crucial role in their ability to scavenge free radicals. nih.gov Research on thiourea derivatives of 2-thiophenecarboxylic acid identified one compound as having the highest antihemolytic and antioxidant effects, underscoring the impact of structural factors on their electron-donating capacity. nih.gov This free radical scavenging activity is a key aspect of their therapeutic potential, as oxidative stress is implicated in numerous diseases. bioline.org.br

Table 3: Antioxidant Activity of Selected Thiourea Derivatives

| Compound/Derivative | Assay | IC₅₀ Value / Observation | Reference |

|---|---|---|---|

| Compound 29 | DPPH radical scavenging | 5.8 µg/mL | mdpi.com |

| Compound 27 | DPPH radical scavenging | 42.3 µg/mL | mdpi.com |

| Compound 24 | DPPH radical scavenging | 45 µg/mL | mdpi.com |

Anticancer and Cytotoxic Activities

The anticancer properties of this compound and its derivatives are a significant area of research, with studies focusing on their effects on various cancer cell lines, their ability to induce cell death, and their interactions with DNA.

Thiourea derivatives have demonstrated considerable cytotoxic activity against a panel of human cancer cell lines. semanticscholar.org For example, metal complexes of N-Allyl-N'-tert-butylthiourea have shown pronounced cytotoxic activity against the HeLa (cervical cancer) cell line, with some palladium(II) complexes exhibiting higher activity than the platinum-based chemotherapy drug, cisplatin (B142131). nih.gov The IC₅₀ values for these complexes ranged from 2·10⁻⁶ to 1.5·10⁻⁴ M, compared to cisplatin's IC₅₀ of 5.7∙10⁻⁵ M. nih.gov

In another study, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC₅₀ values often under 10 µM. semanticscholar.orgmdpi.com These compounds also showed favorable selectivity, being less harmful to normal human keratinocyte (HaCaT) cells. semanticscholar.orgmdpi.com Research has also been conducted on the biological activity of thiourea derivatives against a panel of ovarian cancer cell lines, including those resistant to cisplatin. kent.ac.uk

Table 4: In Vitro Cytotoxicity of Selected Thiourea Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value / Observation | Reference |

|---|---|---|---|

| Pd(II) and Pt(II) complexes of N-Allyl-N'-tert-butylthiourea | HeLa | IC₅₀ range: 2·10⁻⁶–1.5·10⁻⁴ М | nih.gov |

| Dihalogenophenyl and para-substituted thioureas | SW480, SW620, PC3, K-562 | Highly cytotoxic (IC₅₀ ≤ 10 µM) | semanticscholar.org |

| Rhopaladins' analog (RPDPD) | HeLa | IC₅₀ of 24.23 μmol/L | frontiersin.org |

Beyond general cytotoxicity, many thiourea derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cytostatic effects (inhibiting cell growth and proliferation). semanticscholar.orgnih.gov

Metal complexes of N-Allyl-N'-tert-butylthiourea not only kill HeLa cells but also show significant proapoptotic and cytostatic influence, often higher than or comparable to cisplatin. nih.gov Studies on 3-(trifluoromethyl)phenylthiourea analogs revealed that the most bioactive compounds were cytostatic, reducing the number of cancer cells while being safe for normal cells. semanticscholar.orgmdpi.com Specific derivatives were found to be strong activators of apoptosis in colon cancer (SW480, SW620) and leukemia (K-562) cell lines. semanticscholar.org For instance, one compound induced late-stage apoptosis in 95–99% of colon cancer cells. semanticscholar.org

Further research on halogenated bis-phenylthiourea derivatives confirmed their ability to activate early and late-stage apoptosis in various cancer cells. nih.gov This proapoptotic effect was substantiated by a significant increase in the activation of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway. nih.gov Cell cycle analysis showed that potent thioureas could increase the number of cancer cells in the sub-G1 and/or G0/G1 phases, indicating cell cycle arrest. nih.gov

A primary mechanism for the anticancer action of many thiourea derivatives, particularly their metal complexes, is their ability to bind to and interact with DNA. mdpi.comnih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

The principal mode of action for silver complexes of thiourea is binding to DNA and proteins that contain thiol groups. mdpi.com Similarly, palladium(II) and platinum(II) complexes of N-Allyl-N'-tert-butylthiourea demonstrate a high affinity for DNA, which correlates with their observed cytostatic and proapoptotic activities. nih.gov These complexes were shown to interact with plasmid DNA in laboratory assays. nih.gov

Molecular docking analyses have suggested various binding modes, including groove binding and incomplete contact with DNA. mdpi.com Metal complexes can engage in several types of interactions, such as covalent binding, DNA intercalation, and non-covalent binding to the minor groove, depending on the ligand and metal ion involved. core.ac.uk This ability to effectively bind to DNA makes these compounds promising candidates for the development of novel anticancer drugs. core.ac.uk

Potential in Overcoming Cisplatin Resistance

The development of resistance to platinum-based chemotherapy, such as cisplatin, remains a significant hurdle in cancer treatment. mdpi.com Thiourea derivatives have emerged as a class of compounds with the potential to circumvent these resistance mechanisms. Studies involving parental and cisplatin-resistant ovarian cancer cell lines have been used to screen thiourea derivatives for their efficacy against resistant cancers. kent.ac.uk

Mechanisms of cisplatin resistance are varied and can include decreased drug accumulation, increased detoxification via molecules like glutathione, and enhanced DNA repair pathways. mdpi.com Research has indicated that certain thiourea derivatives can counteract these effects. For instance, compounds like N-allyl-N'-tert-butyl thiourea have been investigated for their role in overcoming cisplatin resistance. biotechnology.kiev.ua While the precise mechanisms are still under investigation, the ability of these compounds to modulate cellular pathways involved in drug resistance is a promising area of research. The investigation of thiourea and guanidine (B92328) derivatives against cisplatin-resistant cell lines aims to identify new therapeutic avenues for treating cancers that have become refractory to standard treatments. kent.ac.uk

Structure-Activity Relationships in Anticancer Applications

The anticancer efficacy of thiourea derivatives is significantly influenced by their chemical structure, particularly the substituents on the thiourea moiety. analis.com.my The inclusion of a tert-butyl group has been shown to be a key factor in the cytotoxic activity of these compounds.